molecular formula C21H21ClN2O3S B2465772 4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)-N-(NAPHTHALEN-1-YL)BUTANAMIDE CAS No. 612048-22-3

4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)-N-(NAPHTHALEN-1-YL)BUTANAMIDE

Cat. No.: B2465772
CAS No.: 612048-22-3
M. Wt: 416.92
InChI Key: YLEAXXXKNLTUQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)-N-(NAPHTHALEN-1-YL)BUTANAMIDE is a complex organic compound that features a combination of aromatic and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)-N-(NAPHTHALEN-1-YL)BUTANAMIDE typically involves multi-step organic reactions. One common method includes the sulfonation of naphthalene followed by amide formation. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of catalysts and automated systems can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)-N-(NAPHTHALEN-1-YL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are frequently used.

    Substitution: Conditions often involve the use of halides or other leaving groups, with reagents like sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)-N-(NAPHTHALEN-1-YL)BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action for 4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)-N-(NAPHTHALEN-1-YL)BUTANAMIDE involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)-N-(NAPHTHALEN-1-YL)BUTANAMIDE: shares similarities with other sulfonamide and naphthalene derivatives.

    Sulfonamides: Known for their antibacterial properties and use in pharmaceuticals.

    Naphthalene Derivatives: Commonly used in the production of dyes, resins, and other industrial chemicals.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and physical properties. This makes it a valuable compound for specialized applications in various scientific and industrial fields.

Properties

IUPAC Name

4-[(4-chlorophenyl)sulfonyl-methylamino]-N-naphthalen-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3S/c1-24(28(26,27)18-13-11-17(22)12-14-18)15-5-10-21(25)23-20-9-4-7-16-6-2-3-8-19(16)20/h2-4,6-9,11-14H,5,10,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEAXXXKNLTUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)NC1=CC=CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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